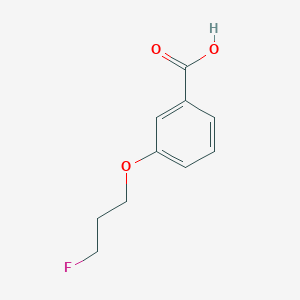

3-(3-Fluoropropoxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoropropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUWPJNZLQVIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluoropropoxy Benzoic Acid

Retrosynthetic Analysis and Identification of Key Starting Materials

A logical retrosynthetic analysis of 3-(3-fluoropropoxy)benzoic acid suggests a disconnection of the ether linkage, pointing to 3-hydroxybenzoic acid and a suitable 3-fluoropropyl halide as the primary starting materials. This approach is advantageous as it utilizes readily available and relatively inexpensive precursors.

The carboxylic acid functionality in 3-hydroxybenzoic acid requires protection during the etherification step to prevent unwanted side reactions. A common strategy is the conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester. This leads to a more practical set of key starting materials: a methyl or ethyl ester of 3-hydroxybenzoic acid and a 3-fluoropropyl halide, such as 1-fluoro-3-iodopropane (B1254131).

Key Starting Materials:

| Compound Name | Structure | Role |

| 3-Hydroxybenzoic acid | HO-C₆H₄-COOH | Core aromatic structure |

| Methyl 3-hydroxybenzoate | HO-C₆H₄-COOCH₃ | Protected core structure |

| 1-Fluoro-3-iodopropane | F-(CH₂)₃-I | Source of the 3-fluoropropoxy moiety |

Diverse Strategies for Incorporating the 3-Fluoropropoxy Moiety

The introduction of the 3-fluoropropoxy group is a critical step in the synthesis. This can be achieved through various methods, primarily involving the formation of an ether bond.

Methods for Selective Fluorination of Propoxy Chains

While direct fluorination of a pre-existing propoxy chain attached to the benzoic acid core is a theoretical possibility, it often suffers from a lack of selectivity and harsh reaction conditions. Methods for selective C-H fluorination are an active area of research but are not typically the most direct route for this specific target molecule. A more practical approach involves the use of a building block that already contains the fluorine atom.

Ether Synthesis Approaches, including O-Alkylation Reactions

The most common and efficient method for constructing the ether linkage in this compound is the Williamson ether synthesis. This involves the O-alkylation of a protected 3-hydroxybenzoic acid derivative with a 3-fluoropropyl halide.

The general reaction scheme involves the deprotonation of the phenolic hydroxyl group of methyl 3-hydroxybenzoate using a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the 3-fluoropropyl halide, displacing the halide and forming the desired ether linkage.

A typical procedure would involve:

Esterification: Protection of the carboxylic acid of 3-hydroxybenzoic acid as a methyl ester. This is commonly achieved by refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid.

O-Alkylation: The resulting methyl 3-hydroxybenzoate is then treated with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). To this mixture, 1-fluoro-3-iodopropane is added, and the reaction is heated to facilitate the nucleophilic substitution.

Hydrolysis: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide, followed by acidification with a mineral acid, such as hydrochloric acid, to precipitate the final product, this compound.

Table of Reaction Conditions for Williamson Ether Synthesis:

| Step | Reactants | Reagents | Solvent | Typical Conditions |

| Esterification | 3-Hydroxybenzoic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux, 4-8 hours |

| O-Alkylation | Methyl 3-hydroxybenzoate, 1-Fluoro-3-iodopropane | K₂CO₃ or NaH | Acetone or DMF | 50-80 °C, 6-12 hours |

| Hydrolysis | Methyl 3-(3-fluoropropoxy)benzoate | NaOH (aq) then HCl (aq) | Methanol/Water | Reflux, 2-4 hours |

Synthetic Routes for Constructing the Benzoic Acid Core

In the context of synthesizing this compound, the benzoic acid core is typically derived from a pre-existing benzene (B151609) ring with appropriate functional groups. The most straightforward approach is to start with a commercially available substituted benzene derivative.

For instance, starting from 3-bromophenol, one could first introduce the 3-fluoropropoxy group via Williamson ether synthesis to yield 1-bromo-3-(3-fluoropropoxy)benzene. The benzoic acid functionality can then be installed through a Grignard reaction. This involves the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal, followed by carboxylation with carbon dioxide and subsequent acidic workup.

However, the retrosynthetic approach starting from 3-hydroxybenzoic acid is generally more convergent and efficient.

Advanced Synthetic Protocols and Reaction Optimization

To improve the efficiency and yield of the synthesis, various parameters can be optimized.

Catalytic Systems in the Synthesis of Benzoic Acid Derivatives

While the primary synthesis of this compound relies on stoichiometric reagents, catalytic methods are prevalent in the broader synthesis of benzoic acid derivatives. For instance, the oxidation of toluene (B28343) derivatives to benzoic acids can be catalyzed by transition metal complexes, such as those of cobalt or manganese. orgsyn.org

In the context of the Williamson ether synthesis step, phase-transfer catalysts, such as tetra-n-butylammonium bromide, can be employed to facilitate the reaction between the aqueous and organic phases, potentially leading to milder reaction conditions and improved yields.

Optimization of the O-alkylation reaction would involve screening different bases, solvents, and temperatures. Stronger bases like sodium hydride may lead to faster reaction times compared to weaker bases like potassium carbonate. The choice of solvent is also critical, with polar aprotic solvents generally favoring SN2 reactions.

Application of Green Chemistry Principles in Synthetic Design

The synthesis of this compound typically proceeds via a multi-step process, beginning with the formation of an ether linkage, followed by the hydrolysis of an ester to yield the final carboxylic acid. The application of green chemistry principles to this synthetic pathway aims to reduce its environmental impact by minimizing waste, conserving energy, and utilizing less hazardous materials. The primary focus for green innovation is the etherification step, which is commonly achieved through the Williamson ether synthesis.

Modern synthetic design seeks to align this process more closely with the twelve principles of green chemistry, focusing on areas such as energy efficiency, use of safer solvents, and catalysis.

Energy Efficiency and Alternative Reaction Conditions

A key principle of green chemistry is the design for energy efficiency. Conventional heating methods are often slow and inefficient. orgchemres.org To address this, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the context of the Williamson ether synthesis, microwave irradiation can dramatically reduce reaction times from several hours to mere minutes. wikipedia.org This rapid, uniform heating not only conserves energy but can also lead to higher product yields by minimizing the formation of byproducts that may occur during prolonged heating. orgchemres.orgsid.irnumberanalytics.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Green Advantage |

|---|---|---|---|

| Reaction Time | 1–8 hours wikipedia.org | 5–15 minutes wikipedia.orgorgchemres.org | Drastic reduction in energy consumption and increased throughput. |

| Energy Input | High (sustained reflux) | Low (short, intense irradiation) | Minimizes environmental and economic costs associated with energy use. alfa-chemistry.com |

| Solvent | Often requires high-boiling, hazardous solvents (e.g., DMF). wikipedia.org | Enables solvent-free conditions or the use of greener solvents. orgchemres.orgsid.ir | Reduces hazardous waste and associated disposal challenges. |

| Typical Yield | 50–95% (lab scale) wikipedia.org | Often higher due to reduced side reactions. wikipedia.org | Improves process efficiency and reduces waste. |

This table presents generalized data from studies on Williamson ether synthesis to illustrate the principles. Specific outcomes for this compound synthesis would require empirical validation.

Safer Solvents and Phase-Transfer Catalysis

The fifth principle of green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. alfa-chemistry.com The Williamson synthesis has been adapted to operate under solvent-free conditions, for instance, by grinding the reactants with a solid base like potassium carbonate and using microwave irradiation. sid.ir

When a solvent is necessary, phase-transfer catalysis (PTC) offers a greener alternative. fzgxjckxxb.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide reactant from an aqueous or solid phase into an organic phase containing the alkyl halide. acs.orgphasetransfercatalysis.com This approach avoids the need for dry, hazardous solvents like DMF and allows the reaction to proceed under milder conditions, which can prevent potential side reactions. fzgxjckxxb.comacs.org The use of water as a solvent, when enabled by PTC, represents a significant improvement in the synthesis's environmental profile.

Table 2: Role of Phase-Transfer Catalysis (PTC) in Greener Synthesis

| Feature | Traditional Synthesis (e.g., in DMF) | Phase-Transfer Catalysis | Green Advantage |

|---|---|---|---|

| Solvent System | Anhydrous, hazardous organic solvent (e.g., DMF, Acetonitrile). wikipedia.org | Biphasic system (e.g., water-toluene) or solid-liquid system. fzgxjckxxb.com | Eliminates or reduces the use of hazardous solvents. |

| Base | Strong bases (e.g., NaH) often required to pre-form the alkoxide. | Milder, cheaper bases (e.g., NaOH, K₂CO₃) can be used. wikipedia.org | Avoids highly reactive and hazardous reagents. |

| Reaction Conditions | Often requires high temperatures. wikipedia.org | Typically proceeds under milder temperature conditions. acs.org | Reduces energy consumption and potential for side reactions. |

| Catalyst | None | Small, catalytic amount of a phase-transfer agent (e.g., Tetrabutylammonium bromide). | The catalyst is used in small quantities and can sometimes be recycled. |

This table outlines the conceptual benefits of applying PTC to the synthesis of this compound's precursors.

By integrating microwave assistance and phase-transfer catalysis, the synthesis of the ether precursor to this compound can be made significantly more efficient and environmentally benign. The final step, the hydrolysis of the methyl ester to the carboxylic acid, is generally a high-yielding reaction with water as the only stoichiometric byproduct, making it inherently greener than the etherification step. Green principles can still be applied by using catalytic amounts of acid or base and ensuring energy-efficient workup and purification procedures.

Derivatization and Structural Modification of 3 3 Fluoropropoxy Benzoic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functional groups that can significantly alter the molecule's characteristics.

Esterification and Amidation Reactions for Diverse Scaffolds

Esterification: The conversion of 3-(3-Fluoropropoxy)benzoic acid to its corresponding esters is a fundamental transformation. This can be achieved through classic Fischer esterification, reacting the acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid. For instance, reaction with methanol (B129727) or ethanol would yield methyl 3-(3-fluoropropoxy)benzoate and ethyl 3-(3-fluoropropoxy)benzoate, respectively. More sophisticated methods, such as using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), allow for esterification under milder conditions with a broader range of alcohols, including those that are sterically hindered or sensitive to acidic conditions. These ester derivatives are valuable as intermediates for further reactions or as final products with modified solubility and pharmacokinetic profiles.

Amidation: The formation of amides from this compound introduces a key structural motif found in many biologically active compounds. Direct condensation with amines is typically challenging and requires high temperatures. Therefore, the carboxylic acid is often activated first. Common methods include conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitate amide bond formation under mild conditions, preserving the integrity of complex amine substrates. This approach has been utilized in the synthesis of 3-alkoxy benzoic acid amide derivatives which have shown potential as pest control agents. wipo.int

Below is a table of representative ester and amide derivatives of this compound.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3-(3-fluoropropoxy)benzoate | C₁₁H₁₃FO₃ | 212.22 | |

| Ethyl 3-(3-fluoropropoxy)benzoate | C₁₂H₁₅FO₃ | 226.24 | |

| N-Benzyl-3-(3-fluoropropoxy)benzamide | C₁₇H₁₈FNO₂ | 287.33 | |

| 3-(3-Fluoropropoxy)-N-phenylbenzamide | C₁₆H₁₆FNO₂ | 273.30 |

Reduction and Oxidation Pathways Affecting the Carboxyl Group

Reduction: The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding (3-(3-fluoropropoxy)phenyl)methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The resulting benzyl alcohol derivative serves as a versatile intermediate for further functionalization, such as etherification or conversion to the corresponding benzyl halide.

Oxidation: While the carboxylic acid group is already in a high oxidation state, oxidative degradation of the aromatic ring can occur under harsh conditions. For instance, ozonolysis would lead to the cleavage of the benzene (B151609) ring. More controlled oxidation reactions are less common for the carboxylic acid group itself but can be relevant for other substituents on the aromatic ring, as will be discussed later.

Modifications of the Fluoropropoxy Side Chain

The fluoropropoxy side chain is a key determinant of the molecule's lipophilicity and metabolic stability. Altering this chain provides a means to fine-tune these properties.

Alterations in Fluorination Pattern and Position

While the parent molecule contains a fluorine atom at the terminal position of the propoxy chain, synthetic strategies can be employed to introduce fluorine at other positions or to create polyfluorinated analogs. For example, starting from a diol precursor, selective fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) to introduce fluorine at specific positions. The synthesis of analogs with geminal or vicinal difluorination patterns on the propoxy chain would be expected to further influence the electronic properties and conformational preferences of the side chain.

Diversification of the Benzoic Acid Ring System

Introducing substituents onto the benzoic acid ring or altering the ring system itself opens up vast possibilities for creating novel derivatives. The existing 3-(3-fluoropropoxy) group, being an ortho-, para-director, will influence the regioselectivity of electrophilic aromatic substitution reactions.

Common electrophilic substitution reactions that can be applied to diversify the aromatic ring include:

Halogenation: Introduction of bromine or chlorine at the positions ortho and para to the fluoropropoxy group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would lead to the introduction of a nitro group, primarily at the ortho and para positions. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring. The regioselectivity will again be directed by the existing alkoxy substituent.

Introduction of Additional Substituents via Directed Aromatic Functionalization

Directed aromatic functionalization allows for the regioselective introduction of new substituents onto an aromatic ring, guided by the electronic and steric properties of existing functional groups. For this compound, the primary methods for achieving this are electrophilic aromatic substitution and directed ortho-metalation.

The directing influence of the substituents on the benzene ring of this compound—the meta-directing carboxylic acid and the ortho,para-directing 3-fluoropropoxy group—plays a crucial role in determining the position of newly introduced substituents. The carboxylic acid group deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5). Conversely, the 3-fluoropropoxy group, an alkoxy group, is an activating ortho,para-director, favoring substitution at the C2, C4, and C6 positions. The interplay of these directing effects dictates the outcome of functionalization reactions.

A powerful technique for achieving regioselective substitution is directed ortho-metalation (DoM) . In this method, a strong base, typically an organolithium reagent, is used to deprotonate a position ortho to a directing metalating group (DMG). The carboxylate group of benzoic acid can act as a DMG, directing lithiation to the C2 position. This approach offers a reliable strategy for introducing a variety of electrophiles at a specific location on the aromatic ring. The general process involves the deprotonation of the carboxylic acid, followed by ortho-lithiation and subsequent quenching with an electrophile to introduce the new substituent.

While specific studies on the directed aromatic functionalization of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous 3-alkoxybenzoic acids. For instance, the lithiation of 3-methoxybenzoic acid has been shown to occur selectively at the C2 position, which is ortho to the carboxylic acid group and meta to the methoxy group. This regioselectivity is driven by the stronger directing ability of the carboxylate group in this context.

Below is an illustrative table of potential electrophiles that could be used to functionalize the C2 position of this compound following directed ortho-lithiation, based on established methodologies for other benzoic acids.

| Electrophile | Reagent Example | Introduced Substituent |

| Alkylating Agent | Methyl iodide (CH₃I) | -CH₃ (Methyl) |

| Halogenating Agent | Iodine (I₂) | -I (Iodo) |

| Carbonyl Compound (for hydroxymethylation) | Formaldehyde (CH₂O) | -CH₂OH (Hydroxymethyl) |

| Silylating Agent | Trimethylsilyl (B98337) chloride ((CH₃)₃SiCl) | -Si(CH₃)₃ (Trimethylsilyl) |

| Boronating Agent | Triisopropyl borate ((i-PrO)₃B) | -B(OH)₂ (Boronic acid) |

This table is illustrative and based on general reactivity patterns of benzoic acids in directed ortho-metalation reactions.

Bioisosteric Replacements within the Aromatic Core

Bioisosterism is a strategy in drug design where a functional group or a substructure of a lead compound is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. Replacing the aromatic core of this compound with a bioisostere can lead to derivatives with altered properties such as improved solubility, metabolic stability, or target-binding interactions.

The benzene ring, while a common scaffold in medicinal chemistry, can sometimes contribute to poor metabolic stability or undesirable lipophilicity. Its replacement with heterocyclic or saturated cyclic systems can address these issues. A variety of aromatic heterocycles can serve as bioisosteres for the phenyl ring, offering different electronic distributions, hydrogen bonding capabilities, and metabolic profiles.

For this compound, potential bioisosteric replacements for the benzene ring include, but are not limited to, pyridine, pyrimidine, and thiophene rings. The choice of heterocycle would depend on the desired properties and the specific biological target. For example, introducing a nitrogen atom into the ring (as in pyridine) can increase polarity and provide a new point for hydrogen bonding, which may enhance target affinity and improve solubility.

The following table presents some potential heterocyclic bioisosteres for the aromatic core of this compound and the rationale for their consideration.

| Bioisosteric Core | Rationale for Replacement |

| Pyridine | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor, potentially improving solubility and target interactions. Modifies electronic properties. |

| Pyrimidine | Contains two nitrogen atoms, further increasing polarity and hydrogen bonding potential. Can alter metabolic pathways compared to the parent phenyl ring. |

| Thiophene | A five-membered aromatic heterocycle that can mimic the steric and electronic properties of a phenyl ring while having a different metabolic profile. |

| Oxadiazole | Can act as a bioisostere for the entire benzoic acid moiety, not just the phenyl ring, offering a different acidic character and spatial arrangement of functional groups. |

This table provides examples of potential bioisosteric replacements and the general reasoning for their use in medicinal chemistry.

The synthesis of such bioisosteric analogs would require a different synthetic approach, typically involving the construction of the desired heterocyclic core with the appropriate substituents from acyclic precursors. While specific examples of these bioisosteric replacements for this compound are not detailed in the available literature, the principles of bioisosterism provide a rational framework for the design of novel analogs with potentially improved therapeutic properties.

Structure Activity Relationship Sar and Mechanistic Elucidation Pertaining to 3 3 Fluoropropoxy Benzoic Acid Derivatives

Fundamental Principles Governing Fluorine's Impact on Molecular Interactions and Bioactivity

The introduction of fluorine into drug candidates, a strategy known as fluorination, has become a widespread practice in medicinal chemistry to enhance the pharmacological profile of bioactive molecules. tandfonline.comnih.govrsc.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.comnumberanalytics.com Approximately 20% of all pharmaceuticals on the market contain fluorine, and this number has been on the rise for recently approved drugs, highlighting the significance of this element in drug design. mdpi.comnih.gov

One of the primary reasons for incorporating fluorine is to improve metabolic stability. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes. nih.gov This can block sites on a molecule that are prone to metabolic oxidation, thereby increasing the drug's half-life and reducing the required dose. mdpi.com

Fluorine's high electronegativity can alter the electronic properties of a molecule, affecting its acidity (pKa), dipole moment, and interactions with biological targets. tandfonline.comnih.gov This can lead to enhanced binding affinity for a target protein. For instance, the strategic placement of fluorine can create favorable electrostatic interactions with the amino acid residues in a protein's binding pocket. nih.gov Furthermore, fluorine can influence the conformation of a molecule, locking it into a bioactive shape that is more favorable for target engagement. nih.gov

Another key aspect is fluorine's effect on lipophilicity, which is a critical parameter for membrane permeability and bioavailability. The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity, which can facilitate its passage through cell membranes. tandfonline.comnih.gov This enhanced membrane permeation can lead to better absorption and distribution of the drug within the body. tandfonline.com

The table below summarizes the key properties of fluorine and its impact on drug molecules.

| Property of Fluorine | Impact on Molecular Properties and Bioactivity |

| High Electronegativity | Alters electron distribution, impacting pKa, dipole moment, and chemical reactivity. tandfonline.com Can enhance binding affinity through electrostatic interactions. nih.gov |

| Small van der Waals Radius | Allows it to mimic a hydrogen atom sterically, minimizing disruptions to the overall molecular shape. tandfonline.comnih.gov |

| Strong Carbon-Fluorine (C-F) Bond | Increases metabolic stability by blocking sites of oxidation. nih.gov |

| Increased Lipophilicity | Can improve membrane permeability and bioavailability. tandfonline.comnih.gov |

| Conformational Effects | Can influence the molecule's three-dimensional shape, locking it into a more bioactive conformation. nih.gov |

Investigation of Positional Isomerism and Conformation-Activity Relationships

The specific placement of the fluorine atom within a molecule, known as positional isomerism, can have a dramatic effect on its biological activity. For benzoic acid derivatives, the position of substituents on the aromatic ring influences their physicochemical properties and, consequently, their interactions with biological targets. nih.gov Studies on various benzoic acid derivatives have shown that the location of functional groups significantly impacts their antibacterial activity. nih.gov

In the context of 3-(3-Fluoropropoxy)benzoic acid, the position of the fluoropropoxy group at the meta-position of the benzoic acid ring is a key determinant of its properties. The conformational flexibility of the fluoropropoxy chain is also a critical factor. The rotation around the C-C bonds within this chain can lead to different spatial arrangements of the fluorine atom relative to the rest of the molecule. nih.gov This conformational preference can be influenced by the surrounding environment, such as the polarity of the solvent. soton.ac.uk

The interplay between the positional isomerism of the fluoropropoxy group on the benzoic acid ring and the conformational possibilities of the alkyl chain is crucial for the molecule's interaction with its biological target. The specific three-dimensional structure adopted by the molecule will determine how well it fits into the binding site of a protein, influencing its potency and selectivity. beilstein-journals.org For instance, research on fluorinated ketones has demonstrated that conformational effects can influence their reactivity. beilstein-journals.org

The following table illustrates how positional isomerism can affect the properties of substituted benzoic acids, drawing on general principles.

| Isomer Position | Potential Influence on Properties and Activity |

| Ortho | Steric hindrance from the adjacent carboxylic acid group can influence the conformation of the substituent and its interaction with a binding site. uc.pt |

| Meta | The substituent is positioned further from the carboxylic acid group, potentially allowing for more conformational freedom and different interactions with a target. |

| Para | The substituent is located opposite the carboxylic acid group, which can lead to a more linear and extended molecular shape. |

Mechanistic Studies of Molecular Recognition at the Non-Clinical, In Vitro, and In Silico Levels

Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for elucidating their mechanism of action. This is typically investigated through a combination of in vitro experiments and in silico computational modeling. nih.govnih.gov

In vitro studies involve testing the compound's activity in a controlled laboratory setting, for example, against isolated enzymes or in cell-based assays. nih.gov Such studies can determine the compound's potency (e.g., by measuring its IC50 value) and can provide initial insights into its mode of action. For instance, studies on other benzoic acid derivatives have demonstrated their ability to modulate the activity of specific cellular pathways. mdpi.com

For this compound derivatives, molecular docking studies could be used to predict their binding mode to a target protein. The benzoic acid moiety could form hydrogen bonds with polar amino acid residues, while the fluoropropoxy chain could fit into a hydrophobic pocket. The fluorine atom itself might form specific interactions with the protein backbone or side chains, further stabilizing the complex. nih.gov

The combination of in vitro and in silico approaches provides a comprehensive picture of the molecular recognition process. The experimental data from in vitro assays can validate the predictions from in silico models, leading to a more refined understanding of the structure-activity relationship. nih.gov

The following table outlines the different levels of investigation used to study molecular recognition.

| Level of Investigation | Methods | Information Gained |

| Non-Clinical (In Vitro) | Enzyme assays, cell-based assays, binding assays | Potency (e.g., IC50), efficacy, initial mechanism of action. nih.gov |

| In Silico | Molecular docking, molecular dynamics simulations | Predicted binding mode, key binding interactions, binding affinity. nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties and structural features that are most important for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective drug candidates. atlantis-press.com

In a typical 3D-QSAR study, a set of molecules with known biological activities is aligned, and molecular fields (steric and electrostatic) are calculated around them. nih.gov Statistical methods, such as partial least squares (PLS), are then used to generate a model that correlates these fields with the observed activity. The resulting model can be visualized as contour maps, which indicate regions where certain properties (e.g., bulky groups, positive or negative charges) are predicted to increase or decrease activity. atlantis-press.com

For a series of this compound derivatives, a QSAR model could reveal the optimal substitution patterns on the benzoic acid ring and the ideal length and fluorination pattern of the propoxy chain. For example, the model might indicate that electron-withdrawing groups at a specific position on the aromatic ring enhance activity, or that a particular conformation of the fluoropropoxy chain is preferred.

The predictive power of a QSAR model is assessed through internal and external validation. nih.gov A statistically robust and predictive QSAR model can be a valuable tool in the drug discovery process, enabling the prioritization of synthetic efforts towards the most promising compounds and reducing the time and cost of development.

The table below summarizes the key aspects of QSAR modeling.

| Component | Description |

| Training Set | A set of molecules with known chemical structures and biological activities used to build the QSAR model. nih.gov |

| Molecular Descriptors | Numerical representations of the physicochemical properties and structural features of the molecules. |

| Statistical Method | A mathematical algorithm (e.g., Partial Least Squares) used to correlate the descriptors with the biological activity. nih.gov |

| QSAR Model | A mathematical equation that describes the relationship between the molecular descriptors and the biological activity. atlantis-press.com |

| Predictive Analytics | The use of the QSAR model to predict the activity of new, untested compounds. atlantis-press.com |

Computational and Theoretical Investigations of 3 3 Fluoropropoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of 3-(3-Fluoropropoxy)benzoic acid. DFT methods are used to optimize the molecular geometry and to calculate various molecular descriptors that shed light on the molecule's behavior. researchgate.netorientjchem.org

The optimized molecular structure reveals key bond lengths and angles. For instance, in related benzoic acid derivatives, the benzene (B151609) ring can exhibit slight distortions from a perfect hexagon due to the electronic influence of the substituent groups. orientjchem.org For this compound, the electron-withdrawing nature of the carboxylic acid group and the ether oxygen, as well as the fluorine atom, would influence the electron distribution within the aromatic ring.

A crucial aspect of quantum chemical analysis is the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netniscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum chemical calculations. researchgate.netniscpr.res.in It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the carboxylic acid oxygen atoms and the ether oxygen, indicating these are sites prone to electrophilic attack. The hydrogen atom of the carboxyl group would exhibit a positive potential (blue region), marking it as a site for nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Benzoic Acid Derivative (PTMTBA) using DFT

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.98 |

| Energy Gap (HOMO-LUMO) | 4.47 |

Data derived from a study on 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA) and is illustrative of the types of parameters obtained for substituted benzoic acids. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules. nih.govresearchgate.net MD simulations model the movement of atoms over time, providing a detailed picture of the molecule's accessible conformations and the influence of the surrounding environment.

Solvent effects are critical to understanding the behavior of this compound in solution. MD simulations can explicitly model the interactions between the solute and solvent molecules. chemrxiv.org For example, in aqueous solutions, water molecules would form hydrogen bonds with the carboxylic acid group. The solubility and distribution of benzoic acid and its derivatives are significantly affected by the solvent environment, with solubility generally increasing with temperature and in the presence of organic co-solvents. jbiochemtech.comresearchgate.netresearchgate.netderpharmachemica.comicm.edu.pl The simulations can reveal the structure of the solvation shell and quantify thermodynamic parameters of solvation. jbiochemtech.com

Recent studies on benzoic acid in confined spaces using MD simulations have shown that geometric constraints can impact the liquid's collective dynamics and promote the formation of organized hydrogen bond networks. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Affinity for Research Applications

In silico methods, such as molecular docking and free energy calculations, are pivotal in predicting how this compound might interact with biological macromolecules, such as proteins. niscpr.res.innih.gov These predictions are valuable in fields like drug discovery for identifying potential therapeutic targets and for understanding the basis of molecular recognition. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. niscpr.res.in The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. For this compound, key interactions would likely involve its carboxylic acid group forming hydrogen bonds and salt bridges with amino acid residues in a protein's active site. The phenyl ring could participate in hydrophobic or π-π stacking interactions, while the fluoropropoxy group could also engage in hydrophobic interactions. nih.gov

Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding mode and to calculate the binding free energy. nih.gov These calculations provide a more quantitative estimate of the binding affinity. Various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, are crucial for optimal binding. nih.gov

Table 2: Illustrative Interaction Data from a Molecular Docking Study of a Benzoic Acid Derivative

| Interaction Type | Interacting Residues in Target Protein (PDB: 3FFP) |

|---|---|

| Hydrogen Bonds | Specific amino acids (e.g., with backbone or side-chain atoms) |

| Electrostatic Interactions | Charged or polar residues |

| Hydrophobic Contacts | Nonpolar residues (e.g., Valine, Leucine) |

This table is a generalized representation based on findings for benzoic acid derivatives and illustrates the type of data obtained from docking studies. researchgate.netniscpr.res.in

Retrospective Analysis and Prospective Design through Computational Methods

Computational methods are not only used for analyzing existing molecules but also for guiding the design of new ones with improved properties. This involves both retrospective analysis of known compounds and prospective design of novel structures.

Retrospective analysis involves using computational models to understand the structure-activity relationships (SAR) of a series of known molecules. For example, by studying a set of benzoic acid derivatives with varying substituents, researchers can build computational models that correlate specific structural features with observed biological activity or physical properties. nih.gov These models can then explain why certain modifications lead to enhanced or diminished effects.

Prospective design leverages the insights gained from retrospective analysis and computational modeling to design new molecules with desired characteristics. For this compound, if a particular biological activity were identified, computational methods could be used to suggest modifications to its structure to enhance this activity. For instance, if higher binding affinity to a target protein is desired, computational models might suggest altering the length or branching of the propoxy chain, or changing the substitution pattern on the phenyl ring to optimize interactions with the binding site. nih.gov This iterative cycle of computational design, chemical synthesis, and experimental testing is a cornerstone of modern molecular design. chemrxiv.org

Advanced Analytical Methodologies for Characterization and Purity Assessment of 3 3 Fluoropropoxy Benzoic Acid in Research

High-Resolution Mass Spectrometry for Precise Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 3-(3-Fluoropropoxy)benzoic acid (C10H11FO3), the theoretical exact mass can be calculated. HRMS analysis of a synthesized sample would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy provides strong evidence for the correct molecular formula and is a critical first step in the characterization process. For instance, related benzoic acid derivatives have been analyzed using various mass spectrometry techniques, including LC-MS and GC-MS, to confirm their molecular weights and fragmentation patterns. nih.govnih.gov

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C10H11FO3 |

| Theoretical Monoisotopic Mass | 198.0692 g/mol |

| Expected [M-H]- (Negative Ion Mode) | 197.0614 m/z |

| Expected [M+H]+ (Positive Ion Mode) | 199.0770 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. nih.gov A full suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques, provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the protons of the propoxy chain, and the acidic proton of the carboxylic acid group. The chemical shifts, integration values, and coupling patterns of these signals provide a wealth of structural information. Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the fluoropropoxy group. rsc.orgpurdue.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12-13 | ~167 |

| Aromatic CH (ortho to -COOH) | ~7.8-8.0 | ~130-135 |

| Aromatic CH (meta to -COOH) | ~7.2-7.5 | ~115-125 |

| Aromatic C (ipso to -COOH) | - | ~131 |

| Aromatic C (ipso to -O-) | - | ~158 |

| -OCH₂- | ~4.2 | ~65 |

| -CH₂- (middle) | ~2.2 | ~30 |

| -CH₂F | ~4.6 | ~80 (doublet due to C-F coupling) |

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from any impurities, starting materials, or byproducts. rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

A reverse-phase HPLC method could be developed to determine the purity of this compound. ekb.egupb.ro Such a method would typically use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the main peak corresponding to the target compound would be established, and the area percentage of this peak would provide a quantitative measure of its purity. The method can be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision. ekb.eg

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity analysis, particularly for volatile compounds. scholarsresearchlibrary.comjournalijar.com For this compound, derivatization to a more volatile ester, such as the methyl or trimethylsilyl (B98337) ester, might be necessary for successful GC analysis. researchgate.net This technique can effectively separate and identify volatile impurities.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.netdocbrown.info These techniques are based on the principle that chemical bonds vibrate at specific frequencies.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. For example, a broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. mdpi.com A sharp C=O stretching band for the carbonyl group would appear around 1700 cm⁻¹. mdpi.com Additionally, C-O and C-F stretching vibrations would be observed at lower wavenumbers. researchgate.netresearchgate.netnih.gov

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. ias.ac.inepa.gov The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring and the various functional groups. chemicalbook.comresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1680-1710 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ether (-O-) | C-O Stretch | 1200-1300 |

| Fluoroalkane (-C-F) | C-F Stretch | 1000-1100 |

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide definitive proof of its molecular structure. It would reveal bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Furthermore, it would provide insights into intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers in the solid state. researchgate.netvensel.org

Exploration of Research Applications for 3 3 Fluoropropoxy Benzoic Acid and Its Analogs

Role as Versatile Chemical Building Blocks in Advanced Organic Synthesis

3-(3-Fluoropropoxy)benzoic acid, with its distinct combination of a carboxylic acid group, a flexible propoxy linker, and a fluorine atom, presents a valuable scaffold for synthetic chemists. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and the formation of acid chlorides. The fluoropropoxy chain introduces lipophilicity and can influence the electronic properties of the molecule, potentially enhancing metabolic stability or altering binding affinities in a biological context.

The synthesis of derivatives from benzoic acid is a common practice in organic chemistry to create novel compounds with specific properties. preprints.orgresearchgate.netijarsct.co.in For instance, the reaction of benzoic acid derivatives with other molecules can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in synthetic organic chemistry. oiccpress.com The presence of fluorine in this compound is particularly significant, as fluorinated compounds are of great interest in medicinal chemistry and materials science. ossila.com

The versatility of benzoic acid derivatives as building blocks is further demonstrated by their use in the synthesis of complex heterocyclic compounds and in the creation of libraries of molecules for drug discovery. nih.govmdpi.com The ability to modify the structure of this compound and its analogs allows for the systematic exploration of structure-activity relationships, a key process in the development of new therapeutic agents and functional materials.

Table 1: Key Reactive Sites of this compound for Organic Synthesis

| Functional Group | Potential Reactions | Significance in Synthesis |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification, Amidation, Acid Chloride Formation, Reduction | Provides a primary site for linking to other molecules and forming diverse derivatives. |

| Fluoropropoxy Chain (-OCH2CH2CH2F) | Ether cleavage (under harsh conditions) | Introduces fluorine, enhances lipophilicity, and can influence biological properties. |

| Aromatic Ring (C6H4) | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Allows for further functionalization of the core structure. |

Utility as Chemical Probes in Biological Research Systems (non-clinical investigations)

Chemical probes are small molecules used to study and manipulate biological systems. They can be designed to interact with specific proteins or pathways, providing valuable insights into cellular processes. Benzoic acid derivatives have been investigated for their potential as chemical probes in various biological contexts. For instance, certain derivatives have been shown to inhibit enzymes like histone deacetylases (HDACs), which are important targets in cancer research. nih.gov

The unique structure of this compound makes it an interesting candidate for development as a chemical probe. The fluoropropoxy tail can facilitate entry into cells and interaction with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds or ionic interactions with amino acid residues in a protein's active site.

In non-clinical research, analogs of this compound could be synthesized and screened for their ability to modulate the activity of specific enzymes or receptors. For example, amphipathic benzoic acid derivatives have been designed to bind to the hydrophobic tunnel in the active site of the zinc-dependent deacetylase LpxC, a target for the development of new antibacterial agents. nih.gov Although in one study, the benzoate moiety did not coordinate to the zinc ion as intended, these molecules still bound with significant affinity, highlighting the importance of the hydrophobic interactions. nih.gov

Furthermore, the introduction of a fluorine atom can be advantageous for certain imaging techniques, such as fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy. This could allow for the non-invasive tracking of the probe within a biological system. The development of fluorogenic probes, which become fluorescent upon binding to their target, is another area where derivatives of this compound could be explored. sigmaaldrich.com

Table 2: Potential Applications of this compound Analogs as Chemical Probes

| Target Class | Potential Mechanism of Action | Research Application |

|---|---|---|

| Enzymes (e.g., Deacetylases, Kinases) | Binding to active site or allosteric sites to inhibit or modulate activity. | Understanding enzyme function and validating new drug targets. |

| Receptors | Acting as agonists or antagonists to study receptor signaling pathways. | Investigating cellular communication and identifying new therapeutic strategies. |

| Ion Channels | Blocking or modulating ion channel activity to study their role in cellular excitability. | Exploring treatments for channelopathies and neurological disorders. |

Applications in Materials Science (e.g., as Atomic Layer Deposition Inhibitors)

In materials science, the precise control of surface chemistry is crucial for the fabrication of advanced devices. Area-selective atomic layer deposition (AS-ALD) is a technique used to create patterned thin films with atomic-scale control, which is vital in the semiconductor industry. mdpi.comresearchgate.net This process often relies on the use of inhibitors, which are molecules that block the deposition of material on specific areas of a substrate.

Small molecule inhibitors (SMIs) are of particular interest for AS-ALD because their small size is compatible with nanoscale features, and they can be applied in the vapor phase, making them suitable for high-volume manufacturing. researchgate.netstanford.edu Benzoic acid and its derivatives have been investigated as potential ALD inhibitors. mdpi.com Research has shown that self-assembled monolayers (SAMs) of benzoic acid derivatives can effectively inhibit the ALD of materials like zinc oxide on cobalt substrates. mdpi.com

The fluorinated nature of this compound could be advantageous in this application. Fluorinated SAMs have been found to be better ALD inhibitors, a property that is attributed to the coordination chemistry of the SAM rather than just hydrophobicity. mdpi.com The presence of fluorine atoms can enhance the hydrophobicity of a surface, which can also contribute to inhibiting ALD. mdpi.com

The general principle behind the use of these inhibitors is that they form a passivating layer on the non-growth surface, preventing the ALD precursors from reacting with the surface. researchgate.netfigshare.com The effectiveness of an inhibitor depends on its ability to form a dense and stable monolayer that can withstand the ALD process conditions. The study of different benzoic acid derivatives allows for the tuning of the inhibitor's properties to optimize the selectivity of the deposition process.

Table 3: Properties of Benzoic Acid Derivatives Relevant to ALD Inhibition

| Property | Influence on ALD Inhibition | Potential Advantage of this compound |

|---|---|---|

| Coordination to Substrate | Forms a stable self-assembled monolayer. | The carboxylic acid group can strongly bind to metal oxide surfaces. |

| Molecular Packing | A dense monolayer provides a better barrier to ALD precursors. | The fluoropropoxy chain may influence packing density. |

| Hydrophobicity | Can repel aqueous ALD co-reactants. | The fluorine atoms increase the hydrophobicity of the monolayer. mdpi.com |

| Thermal Stability | The inhibitor must remain intact at ALD process temperatures. | The thermal stability would need to be experimentally determined. |

Development of Organometallic Complexes and Coordination Chemistry

Organometallic chemistry involves the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal. nih.gov The carboxylic acid group of this compound can act as a ligand, binding to metal ions to form organometallic complexes and coordination polymers. ossila.com The coordination chemistry of benzoic acid derivatives is a rich field of study, with applications in areas such as catalysis, magnetism, and materials science. rsc.orgrsc.org

The specific structure of the ligand plays a crucial role in determining the structure and properties of the resulting metal complex. For example, the reaction of 3-pyridin-3-yl-benzoic acid with various metal nitrates has been shown to yield a variety of coordination polymers with different network architectures. rsc.org Similarly, this compound could be used to synthesize novel organometallic complexes with unique properties. The fluoropropoxy group could influence the electronic environment of the metal center, potentially affecting its catalytic activity or magnetic properties.

The synthesis of these complexes often involves reacting the benzoic acid derivative with a metal salt under specific conditions, such as hydrothermal synthesis. rsc.org The resulting structures can range from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. The study of these materials can reveal fundamental principles of coordination chemistry and lead to the development of new functional materials.

Table 4: Potential Metal Complexes and Applications with this compound as a Ligand

| Metal Ion | Potential Coordination Mode | Potential Application |

|---|---|---|

| Transition Metals (e.g., Cu, Co, Ni, Zn) | Monodentate, bidentate bridging, or chelating through the carboxylate group. | Catalysis, magnetic materials, luminescent materials. |

| Lanthanides (e.g., Gd, Eu, Tb) | Coordination through the carboxylate group, potentially with water or other co-ligands. | Luminescent probes, magnetic resonance imaging (MRI) contrast agents. |

| Main Group Metals (e.g., Al, Sn) | Formation of metal-organic frameworks (MOFs) or other coordination polymers. | Gas storage, separation, catalysis. |

Future Perspectives and Unaddressed Research Challenges

Advancements in Stereoselective Synthesis of Fluorinated Benzoic Acid Derivatives

The precise spatial arrangement of atoms within a molecule is critical for its biological activity and material properties. The development of stereoselective methods for synthesizing fluorinated benzoic acid derivatives is a key area of ongoing research. Recent progress has focused on creating chiral molecules with high enantiomeric excess, which is particularly important for pharmaceutical applications.

One promising approach involves photoenzymatic strategies . Researchers have successfully integrated fluorinated chemical inputs into enzymatic processes to produce α-fluorinated amides with high yield and distal chirality. researchgate.net This method combines the selectivity of enzymes with the reactivity of photochemistry to forge new carbon-fluorine bonds with controlled stereochemistry.

Another significant area of advancement is the use of transition-metal catalysis . Palladium-based catalytic systems, for instance, have been developed for the highly regio- and enantioselective nucleophilic fluorination of C(sp³)–H bonds in amide and lactam derivatives. researchgate.net These methods allow for the direct introduction of fluorine from nucleophilic sources like potassium fluoride (B91410), which is also advantageous for applications such as ¹⁸F-radiolabelling for positron emission tomography (PET). researchgate.net The development of bifunctional ligands is crucial in these systems to achieve high stereocontrol. researchgate.net

Future work in this area will likely focus on expanding the substrate scope of these catalytic systems and further improving their enantioselectivity. The ability to selectively fluorinate C-H bonds without the need for pre-installed functional groups remains a highly sought-after transformation in organic synthesis. researchgate.net

Integration of Artificial Intelligence and Machine Learning for Novel Analog Design

The design of new molecules with desired properties is a complex and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of novel chemical entities. By analyzing vast datasets of chemical structures and their associated properties, ML models can predict the characteristics of virtual compounds, guiding synthetic efforts toward the most promising candidates.

In the context of benzoic acid derivatives, ML algorithms can be trained to predict biological activity, such as enzyme inhibition, or physical properties relevant to materials science. For example, research has been conducted on designing novel benzoic acid derivatives as inhibitors for specific biological targets like striatal-enriched protein tyrosine phosphatase (STEP), which is relevant for neurodegenerative diseases. nih.gov

Data Collection and Preparation: Gathering extensive datasets of known fluorinated benzoic acids and their experimentally determined properties.

Model Training: Using ML algorithms to learn the relationship between molecular structure and activity/property.

Virtual Screening: Generating a large library of virtual analogs of 3-(3-Fluoropropoxy)benzoic acid and using the trained model to predict their properties.

Prioritization and Synthesis: Selecting the most promising candidates for chemical synthesis and experimental validation.

Explainable AI (XAI) techniques are also being integrated to provide insights into the model's predictions, helping chemists understand the structural features that are most important for a desired outcome. researchgate.net This integration of computational and experimental approaches holds the potential to significantly reduce the time and cost associated with the development of new fluorinated compounds.

Development of Sustainable and Scalable Production Methodologies

The increasing demand for fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials necessitates the development of production methods that are not only efficient but also environmentally sustainable and scalable for industrial application. rsc.orglongdom.org Traditional fluorination methods often rely on hazardous reagents and harsh reaction conditions, generating significant chemical waste. rsc.org

Green Chemistry Approaches:

Mechanochemistry: A solid-state protocol for aromatic nucleophilic fluorination has been developed that eliminates the need for toxic, high-boiling point solvents. rsc.org This method, which uses a combination of potassium fluoride and a quaternary ammonium (B1175870) salt, operates under ambient conditions and significantly reduces reaction times compared to solution-based methods. rsc.org

Continuous Flow Systems: Flow chemistry offers several advantages for fluorination reactions, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.org Photocatalytic flow systems have been successfully used for the preparative scale synthesis of key fluorinated intermediates. rsc.org

Catalysis: The use of catalysts can dramatically improve the efficiency and selectivity of fluorination reactions, reducing waste and energy consumption. rsc.org Research is ongoing to develop more active and robust catalysts for various fluorination processes.

The table below summarizes some key aspects of sustainable production methodologies for fluorinated aromatic compounds.

| Methodology | Key Advantages | Challenges |

| Mechanochemistry | Solvent-free, reduced reaction time, energy-efficient. rsc.org | Work-up/purification may still require solvents; scaling for industrial production. rsc.org |

| Continuous Flow | Enhanced safety, precise control, scalability, potential for automation. rsc.org | Initial setup costs, potential for clogging with solid byproducts. |

| Catalysis | Increased selectivity, reduced waste, lower energy requirements. rsc.org | Catalyst cost and stability, separation of catalyst from the product. |

Future efforts will focus on integrating these approaches to create highly efficient, safe, and environmentally benign manufacturing processes for compounds like this compound.

Expanding the Scope of Mechanistic and Applied Research in Under-explored Domains

While fluorinated benzoic acids have established applications, there remain significant opportunities to explore their use in new and emerging fields. The unique properties conferred by the fluorine atom and the alkoxy side chain in this compound could be leveraged for novel applications.

Potential Research Domains:

Tracer Technology: Fluorinated benzoic acids (FBAs) are widely used as conservative tracers in hydrological studies and for monitoring fluid flow in geothermal and oil reservoirs. mdpi.comresearchgate.netnih.gov Their high stability, low natural occurrence, and sensitive detection via methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) make them ideal for these purposes. nih.govnih.gov Research could focus on the specific adsorption and transport properties of this compound in various geological formations to assess its suitability as a next-generation tracer.

Medicinal Chemistry: Benzoic acid and its derivatives are a cornerstone of drug discovery, with applications ranging from anticancer to antimicrobial agents. globalscientificjournal.comresearchgate.netresearchgate.net The specific substitution pattern of this compound could be explored for its potential to interact with novel biological targets. For instance, it could be investigated as a fragment or lead compound for inhibitors of enzymes implicated in diseases like Alzheimer's or various cancers. nih.govnih.gov

Materials Science: Fluorinated compounds are integral to the development of high-performance polymers, liquid crystals, and other advanced materials. longdom.orgresearchgate.net The interplay between the fluoropropoxy chain and the benzoic acid moiety could lead to materials with unique dielectric, optical, or surface properties. Research into the synthesis of polymers or coordination complexes incorporating this molecule could yield novel functional materials.

Expanding research into these areas will require interdisciplinary collaboration between synthetic chemists, analytical scientists, geologists, and biologists to fully unlock the potential of this compound and its derivatives.

Q & A

Q. What are effective synthetic strategies for 3-(3-Fluoropropoxy)benzoic acid, and how can regioselectivity be controlled?

A viable route involves nucleophilic substitution, where 3-hydroxybenzoic acid reacts with 3-fluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Regioselectivity is influenced by steric and electronic factors; meta-substitution is favored due to the electron-withdrawing carboxylic acid group. Alternative methods, such as palladium-catalyzed coupling (e.g., Suzuki-Miyaura), could be adapted from protocols for similar fluorinated benzoic acids . Optimization of reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) is critical for yield improvement.

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and F NMR confirm the presence of the fluoropropoxy group (e.g., F signal at ~-220 ppm for -CF₂-) and substitution pattern.

- LC-MS : High-resolution LC-MS (e.g., Q-TOF) validates molecular weight (expected [M-H]⁻: 226.05) and detects impurities. Creative Proteomics’ LC-MS platform is applicable for such analyses .

- Melting Point : Compare observed values (e.g., 122–124°C) to literature data for fluorinated analogs to assess purity .

Q. How does the fluoropropoxy group influence solubility and stability under experimental conditions?

Fluorinated groups generally enhance lipophilicity, reducing aqueous solubility. For this compound, solubility can be improved using polar aprotic solvents (e.g., DMSO). Stability studies under varying pH (e.g., 1–13) and temperatures (4°C to 40°C) should be conducted, referencing protocols for 3-fluoro-4-methoxybenzoic acid .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

Competing etherification or elimination may occur during nucleophilic substitution. For example, 3-fluoropropyl bromide could undergo dehydrohalogenation under strong basic conditions, forming alkene byproducts. Kinetic studies (e.g., monitoring via F NMR) and DFT calculations can identify transition states and optimize reaction pathways .

Q. How can HPLC methods be tailored for quantifying trace impurities in this compound?

Reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and mobile phase (acetonitrile:0.1% H₃PO₄, 60:40 v/v) achieves baseline separation. Detection at 254 nm is suitable for benzoic acid derivatives, as demonstrated for 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid . Method validation should include spike-recovery tests (target: 98–103% recovery) and precision assessments (RSD < 2%).

Q. What role does this compound play in drug discovery, and how can its bioactivity be modulated?

Fluorinated benzoic acids are common intermediates in medicinal chemistry. The fluoropropoxy group may enhance metabolic stability or target binding (e.g., enzyme active sites). Structure-activity relationship (SAR) studies can explore modifications to the propoxy chain length or fluorine position, guided by data from 3-fluoro-4-methoxybenzoic acid’s use in Alzheimer’s research .

Q. How can computational modeling predict the reactivity of this compound in complex systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substitution. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets, leveraging data from fluorinated analogs like 3-fluorosulfonylbenzoic acid .

Data Contradictions and Troubleshooting

- Melting Point Variability : Discrepancies in reported values (e.g., 122–124°C vs. 169–171°C for similar compounds) may arise from purity differences or polymorphism. Use DSC to confirm thermal behavior .

- Synthetic Yield Inconsistencies : Low yields (<50%) could result from incomplete substitution or side reactions. Introduce protecting groups (e.g., methyl ester) for the carboxylic acid during synthesis to mitigate competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.